Methyl 2-({5-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}amino)acetate
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Overview
Description
Methyl 2-({5-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}amino)acetate is a complex organic compound belonging to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({5-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}amino)acetate typically involves multi-step reactions. One common method includes the cyclization of 2-pyridyl-substituted amidines or guanidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another approach involves the reaction of 2-aminopyridines with nitriles in the presence of a heterogeneous catalyst like copper oxide-zinc oxide/alumina-titania .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({5-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}amino)acetate undergoes various chemical reactions, including:
Oxidation: Using agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2-({5-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}amino)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-({5-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}amino)acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
1,2,4-Triazolo[1,5-c]pyrimidine: Known for its anticancer properties.
Thiadiazoles: Exhibits antimicrobial and anticancer activities.
Uniqueness
Methyl 2-({5-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}amino)acetate is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
methyl 2-[(5-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-8-12(16-9-13(21)22-2)20-15(17-10)18-14(19-20)11-6-4-3-5-7-11/h3-8,16H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFBBSMDMYOMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NCC(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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